iodonium triflate CAS No. 1204518-08-0](/img/structure/B598164.png)
[3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium triflate
描述
3-(Trifluoromethyl)phenyliodonium triflate is an organoiodine compound widely used in organic synthesis. It is known for its ability to facilitate various chemical transformations, particularly in the field of arylation reactions. The compound has the molecular formula C17H15F6IO3S and a molecular weight of 540.26 g/mol .
作用机制
Target of Action
It is known to act as a lewis acid catalyst , suggesting that it may interact with electron-rich species in biochemical reactions.
Mode of Action
As a Lewis acid catalyst, 3-(Trifluoromethyl)phenyliodonium triflate can accept an electron pair from a Lewis base, such as a nucleophile . This interaction can facilitate various chemical reactions by stabilizing transition states and lowering activation energy.
Action Environment
The action, efficacy, and stability of 3-(Trifluoromethyl)phenyliodonium triflate can be influenced by various environmental factors. For instance, its catalytic activity may be affected by the pH, temperature, and concentration of other reactants in the environment
生化分析
Biochemical Properties
3-(Trifluoromethyl)phenyliodonium triflate plays a crucial role in biochemical reactions, particularly in the field of radical trifluoromethylation. This compound interacts with enzymes, proteins, and other biomolecules through radical intermediates, facilitating the transfer of trifluoromethyl groups to target molecules . The nature of these interactions often involves the formation of transient radical species, which can then react with various substrates to form stable products.
Cellular Effects
The effects of 3-(Trifluoromethyl)phenyliodonium triflate on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of glutathione (GSH), an important antioxidant, thereby impacting ferroptosis, a form of programmed cell death . Additionally, the compound’s interactions with cellular components can lead to changes in mitochondrial function and oxidative stress responses .
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)phenyliodonium triflate exerts its effects through radical-mediated mechanisms. The compound can generate trifluoromethyl radicals, which then interact with biomolecules such as proteins and nucleic acids. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression . The binding interactions with biomolecules are often transient but can lead to significant biochemical changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)phenyliodonium triflate can vary over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, including gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)phenyliodonium triflate in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
3-(Trifluoromethyl)phenyliodonium triflate is involved in various metabolic pathways, particularly those related to oxidative stress and radical-mediated reactions. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role in these pathways can lead to changes in the overall metabolic state of cells and tissues.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)phenyliodonium triflate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and the extent of its effects on cellular processes.
Subcellular Localization
3-(Trifluoromethyl)phenyliodonium triflate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine the nature and extent of its interactions with biomolecules, ultimately affecting cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyliodonium triflate typically involves the reaction of [3-(trifluoromethyl)phenyl]iodonium salts with 2,4,6-trimethylphenyl derivatives under specific conditions. One common method includes the use of copper-catalyzed C-H bond arylation, where copper acts as a catalyst to facilitate the formation of the desired iodonium compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high purity and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve optimal results.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)phenyliodonium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and transition metal catalysts. Typical reaction conditions involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from reactions involving 3-(Trifluoromethyl)phenyliodonium triflate depend on the specific reaction pathway. For example, in arylation reactions, the primary product is the arylated derivative of the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-(Trifluoromethyl)phenyliodonium triflate is used as a reagent for meta-selective copper-catalyzed C-H bond arylation. This application is crucial for the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine
Industry
In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals. Its role in facilitating efficient chemical transformations makes it valuable for various manufacturing processes.
相似化合物的比较
Similar Compounds
- Phenyl [3-(trifluoromethyl)phenyl]iodonium triflate
- Diphenyliodonium triflate
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- (Diacetoxyiodo)benzene
- Bis(4-bromophenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
- [Bis(trifluoroacetoxy)iodo]benzene
- Diphenyliodonium hexafluorophosphate
Uniqueness
What sets 3-(Trifluoromethyl)phenyliodonium triflate apart from similar compounds is its specific structure, which imparts unique reactivity and selectivity in arylation reactions. The presence of the trifluoromethyl group enhances its electrophilic nature, making it particularly effective in facilitating meta-selective arylation .
属性
IUPAC Name |
trifluoromethanesulfonate;[3-(trifluoromethyl)phenyl]-(2,4,6-trimethylphenyl)iodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3I.CHF3O3S/c1-10-7-11(2)15(12(3)8-10)20-14-6-4-5-13(9-14)16(17,18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQZCCNYTGBVPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC(=C2)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670170 | |
| Record name | [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204518-08-0 | |
| Record name | [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


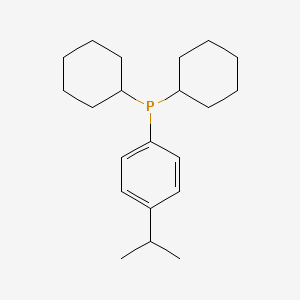
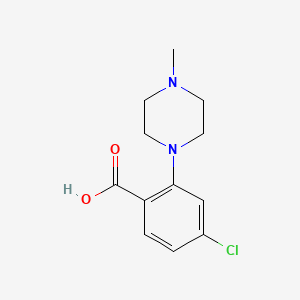
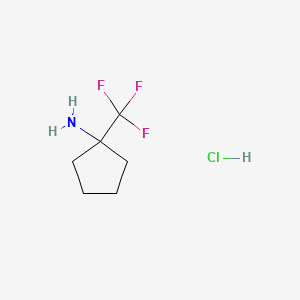
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)
![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)
![(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE](/img/structure/B598091.png)
![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)
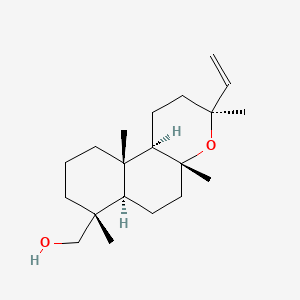
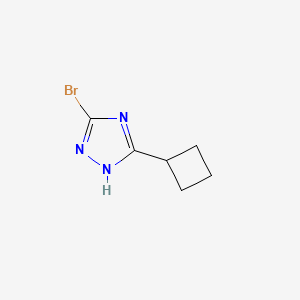
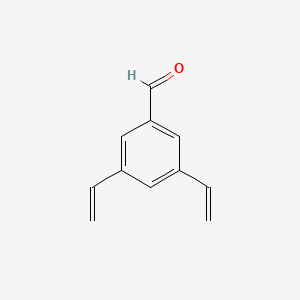
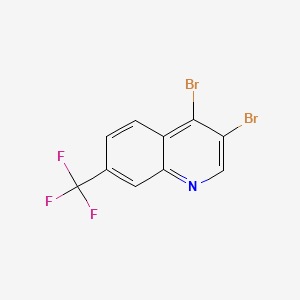
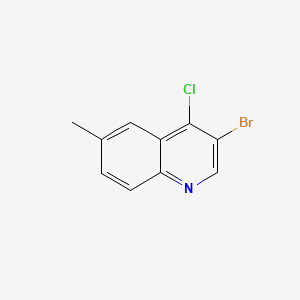
![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)
![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)
